ALDH3A1 Inhibition: Benchmarking Activity Against a Closely Related Benzyloxybenzaldehyde Analog
In a direct head-to-head comparison for inhibiting human aldehyde dehydrogenase 3A1 (ALDH3A1), 4-(benzyloxy)-2,6-dimethoxybenzaldehyde (CAS 679428-14-9) demonstrated an IC₅₀ of 1000 nM [1]. This is over two-fold more potent than the closely related analog 4-benzyloxybenzaldehyde (CAS 4397-53-9), which exhibited an IC₅₀ of 2100 nM under identical assay conditions [2].
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC₅₀ = 1000 nM |
| Comparator Or Baseline | 4-Benzyloxybenzaldehyde (CAS 4397-53-9): IC₅₀ = 2100 nM |
| Quantified Difference | 2.1-fold greater potency (lower IC₅₀) |
| Conditions | Spectrophotometric analysis of benzaldehyde oxidation; preincubation for 1 min followed by substrate addition. Recombinant human ALDH3A1. |
Why This Matters
For researchers developing ALDH3A1-targeting probes or therapeutics, this compound offers superior potency compared to its 4-benzyloxybenzaldehyde analog, potentially reducing the required concentration for effective enzyme inhibition.
- [1] BindingDB. BDBM50447069 (CHEMBL1492620). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀: 1.00E+3 nM. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀: 2.10E+3 nM. View Source
